molecular formula C24H19N7O B2476005 (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578761-87-2

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2476005
CAS No.: 578761-87-2
M. Wt: 421.464
InChI Key: SKVXFDYLJZEPFV-MZJWZYIUSA-N
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Description

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H19N7O and its molecular weight is 421.464. The purity is usually 95%.
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Biological Activity

The compound (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrrolo[2,3-b]quinoxaline
  • Functional Groups :
    • Amino group
    • Methylene linkage to a pyridine ring
    • Carboxamide moiety

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate amines and carbonyl compounds. The detailed synthetic pathway may vary but often includes the following steps:

  • Formation of the pyrroloquinoxaline core.
  • Introduction of the pyridine and m-tolyl substituents via nucleophilic substitution or coupling reactions.
  • Final functionalization to yield the carboxamide group.

Anticancer Activity

Recent studies have shown that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of cell proliferation pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)7.8Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Enzyme Inhibition

In silico studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. Molecular docking studies have indicated strong binding affinities to targets such as:

  • Cyclin-dependent kinases (CDKs)
  • Histone deacetylases (HDACs)

These interactions are critical for the modulation of cell cycle progression and gene expression related to cancer.

Case Studies

  • Study on Anticancer Properties : A recent investigation assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial potential against clinical isolates of bacteria. The compound showed promising results, especially against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c1-15-6-4-8-17(12-15)28-24(32)20-21-23(30-19-10-3-2-9-18(19)29-21)31(22(20)25)27-14-16-7-5-11-26-13-16/h2-14H,25H2,1H3,(H,28,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVXFDYLJZEPFV-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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